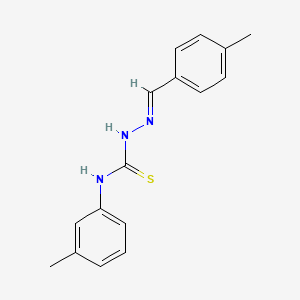
4-Methylbenzaldehyde N-(3-methylphenyl)thiosemicarbazone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methylbenzaldehyde N-(3-methylphenyl)thiosemicarbazone typically involves the reaction of 4-methylbenzaldehyde with N-(3-methylphenyl)thiosemicarbazide. The reaction is carried out in an appropriate solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, solvent selection, and purification techniques to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
4-Methylbenzaldehyde N-(3-methylphenyl)thiosemicarbazone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiosemicarbazone group to a thiosemicarbazide.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiosemicarbazone group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiosemicarbazide derivatives.
Substitution: Various substituted thiosemicarbazones depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-Methylbenzaldehyde N-(3-methylphenyl)thiosemicarbazone has several scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic and biological activities.
Biology: Investigated for its antimicrobial, antiviral, and anticancer properties.
Medicine: Potential therapeutic agent due to its ability to inhibit specific enzymes and pathways involved in disease progression.
Industry: Utilized in the development of new materials and chemical sensors.
Mecanismo De Acción
The mechanism of action of 4-Methylbenzaldehyde N-(3-methylphenyl)thiosemicarbazone involves its interaction with various molecular targets, including enzymes and receptors. The compound can chelate metal ions, forming stable complexes that inhibit enzyme activity. Additionally, it can interfere with cellular pathways by binding to specific proteins, leading to altered cellular functions and potential therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
- 4-Methoxybenzaldehyde N-(3-methylphenyl)thiosemicarbazone
- 2-Methylbenzaldehyde N-(3-methylphenyl)thiosemicarbazone
- 4-Methylbenzaldehyde N-(3-chlorophenyl)thiosemicarbazone
- 4-Ethoxybenzaldehyde N-(3-methylphenyl)thiosemicarbazone
Uniqueness
4-Methylbenzaldehyde N-(3-methylphenyl)thiosemicarbazone is unique due to its specific substitution pattern on the benzaldehyde and thiosemicarbazone moieties.
Propiedades
Número CAS |
769144-05-0 |
|---|---|
Fórmula molecular |
C16H17N3S |
Peso molecular |
283.4 g/mol |
Nombre IUPAC |
1-(3-methylphenyl)-3-[(E)-(4-methylphenyl)methylideneamino]thiourea |
InChI |
InChI=1S/C16H17N3S/c1-12-6-8-14(9-7-12)11-17-19-16(20)18-15-5-3-4-13(2)10-15/h3-11H,1-2H3,(H2,18,19,20)/b17-11+ |
Clave InChI |
UYKUKIBYZVBZSB-GZTJUZNOSA-N |
SMILES isomérico |
CC1=CC=C(C=C1)/C=N/NC(=S)NC2=CC=CC(=C2)C |
SMILES canónico |
CC1=CC=C(C=C1)C=NNC(=S)NC2=CC=CC(=C2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


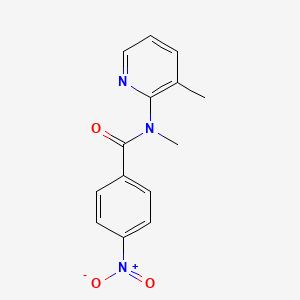


![4-{(E)-[2-({[4-(4-ethoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)hydrazinylidene]methyl}benzoic acid](/img/structure/B12002502.png)

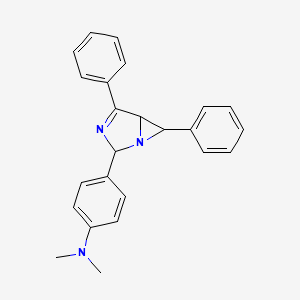

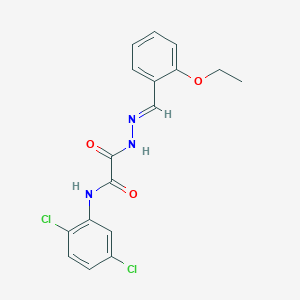

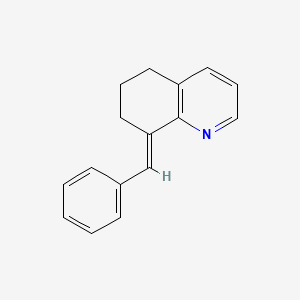


![2-chloro-9-phenylspiro[10aH-benzo[e]2-pyrazolino[1,5-c]1,3-oxazine-6,1'-cyclop entane]](/img/structure/B12002553.png)
![5-(2-chlorophenyl)-7-ethyl-N,N-dimethyl-2,3-dihydro-1H-thieno[2,3-e][1,4]diazepine-1-carboxamide](/img/structure/B12002555.png)
